molecular formula C9H14O4 B6149403 2-{5,8-dioxaspiro[3.5]nonan-6-yl}acetic acid CAS No. 2167817-13-0

2-{5,8-dioxaspiro[3.5]nonan-6-yl}acetic acid

Cat. No.: B6149403
CAS No.: 2167817-13-0
M. Wt: 186.20 g/mol
InChI Key: ORBFJTMYTCNGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5,8-dioxaspiro[3.5]nonan-6-yl}acetic acid is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.20 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2167817-13-0

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-(5,8-dioxaspiro[3.5]nonan-6-yl)acetic acid

InChI

InChI=1S/C9H14O4/c10-8(11)4-7-5-12-6-9(13-7)2-1-3-9/h7H,1-6H2,(H,10,11)

InChI Key

ORBFJTMYTCNGIL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)COCC(O2)CC(=O)O

Purity

95

Origin of Product

United States

Overview of Spiro Compounds in Organic Chemistrywikipedia.org

Spiro compounds are a distinctive class of polycyclic organic molecules where at least two rings are connected by a single, shared atom, the spiro atom. wikipedia.orgslideshare.net This structural feature distinguishes them from fused or bridged ring systems, which share two or more atoms. vedantu.com The rings can be identical or different and may be carbocyclic (composed entirely of carbon atoms) or heterocyclic (containing one or more non-carbon atoms). wikipedia.org The spiro junction creates a quaternary carbon center, leading to a rigid, three-dimensional structure that is often associated with unique chemical and biological properties. bldpharm.com The nomenclature of spiro compounds, according to IUPAC, uses the prefix "spiro" followed by brackets containing the number of atoms in each ring linked to the spiro atom, ordered in ascending size. vedantu.com

Significance of Dioxaspiro 3.5 Nonane Scaffoldswikipedia.orgnih.gov

Dioxaspiro scaffolds, particularly those containing oxetane (B1205548) or pyran rings like the dioxaspiro[3.5]nonane framework, are of considerable significance in medicinal chemistry. nih.gov The incorporation of a spirocyclic core imparts a higher degree of three-dimensionality to a molecule, a characteristic often associated with improved success rates in clinical drug development. bldpharm.com This increased sp3 character can enhance binding affinity and selectivity for biological targets by allowing for more precise spatial orientation of functional groups. bldpharm.com

Specifically, the oxetane ring is recognized as a valuable motif in drug discovery for its ability to act as a polar, lipophilic replacement for carbonyl or gem-dimethyl groups, often improving metabolic stability and aqueous solubility. nuph.edu.uaresearchgate.net Dioxaspiro[3.5]nonane and its derivatives are explored as building blocks for creating novel chemical entities with potential applications in pharmaceutical research. google.com The rigid framework serves as a unique scaffold to explore new chemical space, moving away from the flat, aromatic structures common in many established drugs. nih.gov

Unique Stereochemical and Conformational Aspects of 2 5,8 Dioxaspiro 3.5 Nonan 6 Yl Acetic Acidslideshare.netgoogle.com

The structure of 2-{5,8-dioxaspiro[3.5]nonan-6-yl}acetic acid presents notable stereochemical complexity. The spiro atom itself can be a stereogenic center, which may lead to axial chirality depending on the substitution pattern of the rings. slideshare.net Furthermore, the carbon atom at the 6-position, to which the acetic acid moiety is attached, is also a chiral center. The presence of these two stereocenters means the compound can exist as multiple stereoisomers (diastereomers and enantiomers).

The spiroketal linkage locks the two heterocyclic rings into a relatively fixed perpendicular orientation. This conformational rigidity is a key feature, as it reduces the molecule's flexibility compared to acyclic or simple monocyclic analogues. This defined three-dimensional shape is crucial for molecular recognition processes, such as the binding of a ligand to a protein's active site. The thermodynamic stability of different stereoisomers is often influenced by anomeric effects within the spiroketal system, where the thermodynamically favored configuration is typically the one that maximizes stereoelectronic stabilization. mdpi.com

Historical Development of Spiroketal Synthesis Methodologiesbenthamscience.com

The synthesis of spiroketals has been a long-standing challenge in organic chemistry, prompting the development of numerous methodologies over several decades. benthamscience.com Historically, the most common approach has been the acid-catalyzed cyclization of a suitable dihydroxyketone precursor. researchgate.netresearchgate.net This method relies on thermodynamic control to favor the formation of the most stable spiroketal diastereomer. mdpi.com

While effective, classical acid-catalyzed methods can lack stereocontrol when multiple stereoisomers are possible and may not be suitable for sensitive substrates. This led to the development of more modern and milder techniques. In recent decades, transition-metal-catalyzed reactions, particularly those using gold(I), palladium(II), or rhodium(I), have emerged as powerful alternatives for the spiroketalization of substrates like alkynyl diols, often proceeding under neutral conditions. researchgate.net Furthermore, advanced strategies have been devised to achieve high levels of stereocontrol. The glycal epoxide approach, for instance, involves the spirocyclization of an intermediate glycal epoxide to afford spiroketals with predictable stereochemistry, representing a significant advancement in the stereocontrolled synthesis of these complex structures. nih.gov

Research Objectives and Scope for 2 5,8 Dioxaspiro 3.5 Nonan 6 Yl Acetic Acid

Retrosynthetic Strategies for the 5,8-Dioxaspiro[3.5]nonane Core

The retrosynthetic analysis of the 5,8-dioxaspiro[3.5]nonane core reveals several potential disconnection points, offering flexibility in the design of a synthetic route. A primary strategy involves the disconnection of the spiroketal C-O bonds, leading back to a dihydroxy ketone precursor. This key intermediate would possess a pre-formed cyclobutane (B1203170) ring bearing a ketone and a side chain that can be elaborated into the acetic acid moiety. The hydroxyl groups would be positioned to facilitate a double intramolecular hemiacetalization, followed by dehydration to form the spiroketal.

An alternative retrosynthetic approach would involve the formation of one of the rings onto a pre-existing spirocyclic precursor. For instance, the dioxane ring could be constructed onto a functionalized cyclobutane derivative. This might involve the reaction of a cyclobutanone (B123998) with a suitable diol under acidic conditions. Conversely, the cyclobutane ring could be formed on a pre-existing dioxane-containing structure, a more challenging but potentially novel approach. Common strategies for constructing spirocyclobutanes include intramolecular SN2 reactions or additions to carbonyls, as well as [2+2] cycloaddition reactions. nih.gov

Stereoselective Approaches to the Spiroketal Moiety

Achieving stereocontrol at the spirocenter and any other stereogenic centers within the this compound framework is a critical aspect of its synthesis. The inherent rigidity and defined exit vectors of spirocyclic compounds make them valuable in medicinal chemistry, underscoring the importance of stereoselective synthesis. nih.gov

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to influence the formation of the spiroketal or the cyclobutane ring. For example, an Evans oxazolidinone auxiliary could be used to control the stereochemistry of an aldol (B89426) reaction that sets a key stereocenter in the acyclic precursor to the spiroketal. researchgate.net The auxiliary would then be removed in a later step. wikipedia.org

Catalytic asymmetric synthesis offers a more atom-economical approach to stereocontrol. researchgate.net Bifunctional catalysts, such as aminothioureas, have been shown to mediate intramolecular hemiacetalization/oxy-Michael addition cascades to form spiroketals with high enantioselectivity. nih.gov Similarly, chiral iridium(I) catalysts have been employed in asymmetric cascade allylation/spiroketalization reactions to produce structurally novel oxazoline-spiroketals with excellent enantioselectivity. acs.org The development of such catalytic systems for the synthesis of the 5,8-dioxaspiro[3.5]nonane core would be a significant advancement.

Catalyst/Auxiliary TypeReaction TypeKey Features
AminothioureaIntramolecular hemiacetalization/oxy-Michael additionHigh enantioselectivity through multipoint recognition. nih.gov
Chiral Ir(I) complexAsymmetric allylation/spiroketalizationCascade reaction forming novel oxazoline-spiroketals. acs.org
Evans OxazolidinoneAsymmetric aldol/alkylation reactionsEstablishes stereocenters in the acyclic precursor. researchgate.net

Diastereoselective cycloaddition reactions provide a powerful tool for the construction of the spiroketal moiety with defined stereochemistry. For instance, an inverse-demand [4+2] cycloaddition between an enol ether and an ortho-quinone methide can lead to the formation of chroman spiroketals with high diastereoselectivity. nih.gov While not directly applicable to the 5,8-dioxaspiro[3.5]nonane system, the principles of this kinetically controlled process could be adapted. A potential strategy could involve a [2+2] cycloaddition to form the cyclobutane ring, where the stereochemistry is controlled by the substituents on the reacting partners. niscpr.res.in The subsequent formation of the dioxane ring would then be directed by the stereocenters established in the cycloaddition step. Acid-mediated methodologies involving hemi-ketalization/dehydration/Michael addition/ketalization cascade processes have also been shown to be effective in the diastereoselective construction of benzannulated spiroketals. rsc.org

Construction of the Cyclobutane Ring System via Novel Approaches

The cyclobutane ring is a strained system, and its construction can be challenging. niscpr.res.in Novel synthetic methods are continuously being developed to access this motif, particularly within complex spirocyclic frameworks.

One innovative approach involves the regioselective monoborylation of spirocyclobutenes. nih.gov This method uses an inexpensive copper salt and a commercially available bidentate phosphine (B1218219) to introduce a boryl group onto the cyclobutene (B1205218) ring with complete regiocontrol. This boryl moiety serves as a synthetic handle for further functionalization, allowing for the creation of diverse spirocyclic building blocks from a common intermediate. nih.gov Another advanced technique is the catalytic arylboration of cyclobutenes, which can be achieved using either a Cu/Pd or a Ni-catalyzed system, depending on the substitution pattern of the cyclobutene. nih.gov This reaction allows for the synthesis of highly substituted spirocyclic cyclobutanes.

Ketene [2+2] cycloaddition followed by ring-rearrangement metathesis is another powerful strategy for the synthesis of spiro-annulated cyclobutane derivatives. niscpr.res.inniscpr.res.in This concise method can be used to construct complex polycyclic systems containing a spiro-cyclobutane core. niscpr.res.in Additionally, Rh(III)-catalyzed [3+2]-annulation between quinoxalines and alkynylcyclobutanols has been developed for the synthesis of novel spirocyclic frameworks containing a cyclobutane ring. nih.gov

MethodKey Features
Regioselective monoborylation of spirocyclobutenesIntroduces a functional handle for further elaboration. nih.gov
Catalytic arylboration of cyclobutenesAllows for the synthesis of highly substituted spirocyclobutanes. nih.gov
Ketene [2+2] cycloaddition and ring-rearrangement metathesisConcise route to complex spiro-annulated cyclobutanes. niscpr.res.inniscpr.res.in
Rh(III)-catalyzed [3+2]-annulationSynthesis of novel spirocyclic frameworks with a cyclobutane ring. nih.gov

Functionalization and Derivatization of the Acetic Acid Side Chain

The acetic acid side chain of this compound is a key feature for potential biological activity and for further chemical modifications. Standard functional group transformations can be employed to derivatize this moiety. For example, the carboxylic acid can be converted to an ester, amide, or alcohol through well-established procedures.

Esterification, using an alcohol in the presence of an acid catalyst or a coupling agent, can be used to prepare a variety of esters. Amide formation can be achieved by activating the carboxylic acid with a coupling reagent such as DCC or EDC, followed by the addition of an amine. Reduction of the carboxylic acid using a reducing agent like lithium aluminum hydride would yield the corresponding primary alcohol.

These derivatizations can be used to modulate the physicochemical properties of the molecule, such as its solubility, lipophilicity, and metabolic stability, which is a common strategy in drug discovery. mdpi.com For instance, converting the carboxylic acid to an ester can create a prodrug that is more readily absorbed in the body and then hydrolyzed to the active carboxylic acid. mdpi.com

Optimization of Reaction Conditions for Scalable Synthesis

For any synthetic route to be practically useful, especially for potential applications in medicinal chemistry, it must be scalable. This requires careful optimization of reaction conditions to maximize yield, minimize byproducts, and ensure safe and efficient operation on a larger scale.

Key parameters to consider for optimization include the choice of solvent, reaction temperature, concentration, and catalyst loading. For the spiroketalization step, the choice of acid catalyst and the method of water removal are critical. In some cases, the use of a heterogeneous catalyst, such as Re₂O₇ on silica (B1680970) gel, can simplify purification and facilitate catalyst recycling. nih.gov The use of gold(I) chloride in methanol (B129727) has been shown to be effective in inducing cycloisomerization of protected alkyne triols to form hydroxylated 5,5-spiroketals, with methanol helping to suppress the formation of undesired furan (B31954) byproducts. researchgate.net

For the construction of the cyclobutane ring via cycloaddition, optimization of temperature, pressure, and catalyst is crucial for achieving high yields and stereoselectivity. In the case of metathesis reactions, the choice of catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts) and the removal of ethylene (B1197577) are important considerations. niscpr.res.in

A thorough understanding of the reaction mechanism is essential for effective optimization. By identifying rate-limiting steps and potential side reactions, targeted improvements can be made to the reaction protocol. The goal is to develop a robust and reproducible process that can be safely and economically implemented on a larger scale.

Green Chemistry Principles in Spiroketal Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of synthesizing spiroketals like this compound, these principles can be applied in several ways, including the use of environmentally benign solvents, alternative energy sources, and catalytic methods that avoid stoichiometric toxic reagents. mdpi.comrsc.org

A notable advancement is the use of electrosynthesis, which employs electrons as a "reagent" to drive chemical reactions. rsc.orgrsc.org This approach offers a metal-free and often milder alternative to classical methods. For instance, the eSpiro method demonstrates a sustainable route to spiroketals through the anodic oxidation of malonic acids. rsc.org This process involves a sequential decarboxylation followed by a Brønsted acid-mediated cyclization, achieving high yields. rsc.org The use of green solvents like acetone (B3395972) and water further enhances the environmental friendliness of such electrochemical methods. rsc.org

Multicomponent domino reactions, sometimes assisted by microwaves and catalyzed by ionic liquids, also represent a green approach to constructing complex spiro compounds. mdpi.com These reactions are highly efficient as they form multiple bonds in a single operation, reducing waste and energy consumption. mdpi.com For the synthesis of a molecule like this compound, a green chemistry approach would prioritize a convergent synthesis that minimizes steps and maximizes atom economy.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Spiroketals

Feature Traditional Synthesis Green Chemistry Approaches
Reagents Often stoichiometric, hazardous (e.g., heavy metals, strong acids) Catalytic, electrons (electrosynthesis), benign reagents rsc.orgrsc.org
Solvents Often chlorinated hydrocarbons Water, acetone, ionic liquids mdpi.comrsc.org
Energy Conventional heating Microwaves, electrochemistry mdpi.comrsc.org
Efficiency Often multi-step, lower atom economy Domino reactions, high atom economy mdpi.com

| Waste | Significant generation of hazardous waste | Reduced waste generation mdpi.com |

This table provides a generalized comparison based on principles discussed in the cited literature.

Detailed research findings indicate that electrochemical methods can be robust, allowing for the functionalization of various substrates with good results. rsc.org Mechanistic studies suggest that these transformations can proceed through radical intermediates. rsc.org

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch production methods, particularly for scaling up the synthesis of fine chemicals and pharmaceuticals. spirochem.compharmasalmanac.com This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. pharmasalmanac.comaurigeneservices.com The key benefits include enhanced safety, better process control, improved reproducibility, and greater efficiency. spirochem.comnih.gov

For the continuous production of this compound, a modular flow system could be designed. spirochem.com Such a system allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. aurigeneservices.com The high surface-to-volume ratio in microreactors facilitates efficient heat and mass transfer, which is particularly advantageous for highly exothermic or rapid reactions. pharmasalmanac.com

Recent advancements have demonstrated the successful application of flow chemistry to complex natural product synthesis, including those containing spiroketal motifs. researchgate.net For example, reactions such as hydrogenations, crotylations, and spiroketalizations have been successfully adapted to flow processes. researchgate.net Furthermore, flow systems can be integrated with in-line purification and analytical tools, enabling a streamlined and automated synthesis from starting materials to the final product. spirochem.comaurigeneservices.com An electrochemical flow setup can further enhance the sustainability and scalability of spiroketal synthesis. rsc.orgrsc.org

Table 2: Potential Flow Chemistry Parameters for Spiroketal Synthesis

Parameter Typical Range/Condition Rationale
Reactor Type Microreactor, Tubular Reactor High surface-to-volume ratio for efficient transfer pharmasalmanac.com
Flow Rate Variable (µL/min to mL/min) Controls residence time and reaction extent pharmasalmanac.com
Temperature Precisely controlled Optimizes reaction kinetics and selectivity aurigeneservices.com
Pressure Can be elevated Allows for superheating of solvents, enhancing reaction rates

| Catalyst | Immobilized on solid support | Facilitates catalyst recovery and product purification pharmasalmanac.com |

This table outlines potential parameters for a flow synthesis based on general principles of flow chemistry.

The integration of flow chemistry in process research and development is becoming increasingly important for miniaturizing production and improving ecological and economic efficiency. spirochem.com While scaling up from laboratory to industrial production remains a consideration, the linear scalability of flow processes often presents an advantage over batch methods. spirochem.comaurigeneservices.com

Reactivity of the Cyclobutane Ring:The cyclobutane ring in this compound is a strained four-membered ring, which could potentially undergo ring-opening reactions under certain conditions, such as thermal or metal-catalyzed pathways. However, no specific research detailing the reactivity of the cyclobutane ring within this particular molecular framework has been found.

The absence of dedicated research on this compound means that a detailed, data-driven article on its specific reactivity and reaction mechanisms cannot be constructed at this time. The compound may be a novel chemical entity or a synthetic intermediate that has not been the subject of in-depth academic or industrial investigation. Further empirical research would be necessary to characterize its chemical behavior according to the specified outline.

Ring Strain Release Reactions

The 5,8-dioxaspiro[3.5]nonane core of the molecule contains a cyclobutane ring, which is characterized by significant ring strain due to deviations from ideal bond angles. This strain serves as a thermodynamic driving force for reactions that lead to the opening or expansion of the four-membered ring. While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous systems.

One common pathway for ring strain release in cyclobutane-containing compounds is through acid-catalyzed rearrangement. In the presence of a Lewis or Brønsted acid, the spiroketal oxygen can be protonated, initiating a cascade of electronic shifts that can facilitate the cleavage of one of the C-C bonds in the cyclobutane ring. This could lead to the formation of a more stable, larger ring system. For instance, acid-catalyzed rearrangement of cage propellanes containing cyclobutane rings has been shown to result in intricate cage structures through bond cleavage and reorganization.

Another potential reaction driven by ring strain is ring expansion. For example, a novel method for the regioselective ring expansion of Meldrum's acid-derived spirocyclopropanes to spirocyclobutanes has been developed, affording 1,2-trans-disubstituted 6,8-dioxaspiro[3.5]nonane-5,9-diones. This suggests that the 5,8-dioxaspiro[3.5]nonane skeleton can be a target for ring expansion reactions, and it is plausible that the cyclobutane ring in this compound could undergo further expansion to a cyclopentane (B165970) or cyclohexane (B81311) ring under appropriate conditions, particularly if activated by a suitable reagent that can induce cleavage of a C-C bond.

The following table summarizes potential ring strain release reactions based on analogous systems.

Reaction TypeReagents/ConditionsPotential ProductsDriving Force
Acid-Catalyzed RearrangementLewis or Brønsted AcidsRearranged carbocyclic or heterocyclic systemsRelief of angle and torsional strain
Ring ExpansionTo be determined for this specific systemCyclopentane or cyclohexane-fused systemsFormation of a less strained ring

Photochemical and Thermal Rearrangements

The photochemical and thermal behavior of this compound is expected to involve transformations of both the cyclobutane ring and the spiroketal moiety.

Photochemical Rearrangements: Photochemical reactions of cyclobutanes are well-known and often involve cycloadditions or cycloreversions. In the case of this compound, UV irradiation could potentially induce a [2+2] cycloreversion, leading to the fragmentation of the cyclobutane ring. The specific products would depend on the substitution pattern and the reaction conditions. The gas-phase photolysis of cyclobutanecarbaldehyde, for example, yields ethylene and other products via α-cleavage and fragmentation. Furthermore, photoredox-catalyzed methods have been developed for the synthesis of cyclobutanes through a radical addition-polar cyclization cascade, highlighting the accessibility of radical intermediates from cyclobutane systems under photochemical conditions.

The spiroketal portion of the molecule might also be susceptible to photochemical transformations. While less common than for simple ketones, spiroketals can undergo oxidative cyclizations or rearrangements under photochemical conditions, sometimes involving radical intermediates.

Thermal Rearrangements: Thermally induced reactions of this compound would likely be dominated by the tendency of the strained cyclobutane ring to undergo rearrangement. At elevated temperatures, concerted or stepwise processes could lead to ring opening or expansion. The thermal stability of related heterocyclic systems, such as 3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane, has been studied, indicating that decomposition pathways can be complex and are influenced by the surrounding structure. While this is a different ring system, it underscores the potential for thermally induced transformations in complex cyclic molecules. The thermal decomposition of other cyclic compounds can proceed through various mechanisms, including radical pathways or concerted pericyclic reactions, and the specific pathway for the title compound would require experimental investigation.

Mechanistic Studies of Select Transformations

Understanding the mechanisms of the reactions of this compound is crucial for controlling its reactivity and designing synthetic applications.

Transition State Analysis

Detailed mechanistic understanding often involves the characterization of transition states. For reactions involving this compound, such as acid-catalyzed hydrolysis or rearrangement, computational methods like Density Functional Theory (DFT) can provide valuable insights into the structures and energies of transition states.

For the acid-catalyzed hydrolysis of the spiroketal, the reaction would proceed through a series of protonation, nucleophilic attack, and ring-opening steps. Transition state analysis of the acid-catalyzed hydrolysis of related compounds, such as enol ethers, has been performed to elucidate the reaction mechanism. These studies can serve as a model for understanding the hydrolysis of the spiroketal in the title compound. The transition state would likely involve a protonated oxygen atom and an elongated C-O bond, with the attacking nucleophile (water) approaching the electrophilic carbon of the ketal.

In the case of ring expansion or rearrangement reactions, the transition state would involve the breaking and forming of C-C bonds. Computational studies on the ring-opening of cyclopropanes have identified the transition state structures and their relative energies, providing a framework for analyzing similar transformations in the more strained cyclobutane system of the target molecule. The presence of the dioxaspiro system would undoubtedly influence the geometry and energy of these transition states.

The following table presents a hypothetical comparison of transition state characteristics for different reaction pathways based on general principles.

Reaction PathwayKey Features of the Transition StateExpected Activation Energy
Acid-Catalyzed HydrolysisProtonated spiroketal oxygen, elongated C-O bond, developing positive charge on carbonModerate
Ring ExpansionStretched C-C bond in the cyclobutane ring, concerted or stepwise bond formation/cleavageHigh, but lowered by strain release
Photochemical RearrangementExcited state species (singlet or triplet), diradical or zwitterionic characterDependent on absorbed light energy

Role of Intermediates (e.g., Oxocarbenium Ions)

A key reactive intermediate in many reactions of acetals and ketals, including spiroketals, is the oxocarbenium ion. In the presence of acid, one of the ether oxygens of the spiroketal in this compound can be protonated, followed by the cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion. This intermediate is highly electrophilic and can be attacked by a variety of nucleophiles.

The formation of an oxocarbenium ion intermediate is central to the mechanism of spiroketal hydrolysis and rearrangement. The stability of this intermediate is influenced by the surrounding molecular structure. In the case of this compound, the oxocarbenium ion would be formed at the spirocyclic carbon. The subsequent fate of this intermediate would depend on the reaction conditions. Nucleophilic attack by water would lead to hydrolysis and ring opening of the spiroketal. Intramolecular attack by the carboxylic acid group is also a possibility, which could lead to the formation of a lactone.

Furthermore, the formation of an oxocarbenium ion could trigger rearrangements of the cyclobutane ring. The positive charge on the carbon adjacent to the cyclobutane ring could induce a Wagner-Meerwein type rearrangement, leading to ring expansion or other skeletal reorganizations as a means to relieve ring strain. The interplay between the oxocarbenium ion and the strained cyclobutane ring is a key aspect of the reactivity of this molecule. The study of glycosyl oxocarbenium ions has provided a deep understanding of their structure, conformation, and reactivity, which can be extrapolated to the oxocarbenium ion derived from this compound.

Conformational Analysis of the Spiro[3.5]nonane System

The spiro[3.5]nonane framework is characterized by the interplay between the puckering of the cyclobutane ring and the chair-boat conformational isomerism of the cyclohexane ring. The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. The cyclohexane ring typically adopts a chair conformation, which is significantly lower in energy than the boat or twist-boat conformations.

Computational energy minimization studies on related spirocyclic systems, such as those containing spiro[3.3]heptane, have demonstrated the utility of these methods in identifying the most stable conformers. nih.gov For the this compound, the cyclohexane ring is expected to predominantly exist in a chair conformation. The spiro fusion can result in two distinct chair conformers, depending on the relative orientation of the rings. The relative energies of these conformers can be calculated to determine the most probable three-dimensional structure.

Table 1: Illustrative Relative Energies of Spiro[3.5]nonane Conformers

ConformerPoint GroupRelative Energy (kcal/mol)
Chair-PuckeredC10.00
Twist-Boat-PuckeredC15.3
Boat-PuckeredCs6.9
Chair-Planar (Transition State)CsNot a minimum

Note: This table is illustrative and based on general knowledge of cyclohexane conformational energies. Actual values for this compound would require specific calculations.

The presence of the acetic acid substituent at the 6-position of the dioxaspiro[3.5]nonane ring system can significantly influence the conformational equilibrium. The substituent can occupy either an axial or an equatorial position on the cyclohexane ring. Generally, bulky substituents prefer the equatorial position to minimize steric interactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and properties of molecules. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide detailed insights into the behavior of this compound. nih.govresearchgate.net

DFT calculations can be used to determine the distribution of electron density and the energies of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability.

The analysis of the molecular electrostatic potential (MEP) map can identify the electrophilic and nucleophilic regions of the molecule, which is crucial for understanding its intermolecular interactions. For this compound, the oxygen atoms of the dioxolane ring and the carboxylic acid group are expected to be regions of high electron density (nucleophilic), while the hydrogen atom of the carboxylic acid is expected to be electron-deficient (electrophilic).

Table 2: Illustrative DFT-Calculated Electronic Properties

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.5 D

Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

DFT calculations are widely used for the prediction of various spectroscopic parameters, which can aid in the interpretation of experimental spectra. researchgate.net Vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes to the observed absorption bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the structure and stereochemistry of the molecule. The good agreement between calculated and experimental spectroscopic data provides confidence in the accuracy of the computed molecular structure. barbatti.org

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O stretch (acid)17501735
C-O stretch (ether)11001090
O-H stretch (acid)34003350

Note: This is an illustrative table. Actual correlations would require experimental and calculated data for the specific molecule.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations can be used to study the conformational flexibility and intermolecular interactions of this compound in different environments, such as in solution. nih.govnih.gov

By simulating the motion of the molecule over a period of time (e.g., nanoseconds), MD can reveal the accessible conformations and the energy barriers for interconversion between them. This information is particularly valuable for understanding how the molecule might interact with biological targets, as it can adopt different conformations to fit into a binding site. MD simulations can also be used to study the stability of intermolecular complexes, for instance, with solvent molecules or a target protein. nih.gov

Computational Elucidation of Reaction Mechanisms and Pathways

The formation of spiroketals, such as this compound, is a fundamental transformation in organic chemistry. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate mechanisms of these reactions. benthamdirect.com While specific computational studies on the reaction pathways leading to this compound are not extensively documented, the general mechanism of acid-catalyzed spiroketalization is well-understood through theoretical models.

The typical pathway for spiroketal formation involves the acid-catalyzed reaction of a diketone or a keto-diol. The mechanism generally proceeds through the following key steps, which have been modeled computationally:

Protonation of a carbonyl group: The reaction is initiated by the protonation of one of the carbonyl groups (or a hydroxyl group in the diol precursor) by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon.

Nucleophilic attack: An intramolecular nucleophilic attack by a hydroxyl group on the protonated carbonyl carbon occurs, leading to the formation of a hemiacetal intermediate.

Second cyclization: Subsequent protonation of the remaining carbonyl group (or a hydroxyl group) and a second intramolecular nucleophilic attack by the hemiacetal hydroxyl group leads to the formation of the spiroketal ring system. chemtube3d.com

Furthermore, computational models can explore the role of different catalysts, such as Brønsted or Lewis acids, in facilitating the reaction. researchgate.netnih.govacs.org Theoretical calculations can help in understanding how the catalyst interacts with the substrate to lower the activation energies of the cyclization steps. In some cases, computational analysis has been used to rationalize the stereochemical outcome of spiroketalization reactions, predicting which diastereomer is thermodynamically or kinetically favored. nih.gov

A summary of computationally studied parameters in spiroketalization reactions is presented in the table below.

Parameter StudiedComputational MethodTypical Findings
Reaction Energy ProfileDFT (e.g., B3LYP)Identification of transition states and intermediates, determination of activation energies.
Catalyst-Substrate InteractionDFT, Molecular MechanicsElucidation of the role of the catalyst in lowering activation barriers.
StereoselectivityDFT, Conformational AnalysisPrediction of the most stable diastereomer based on thermodynamic and kinetic factors.
Solvent EffectsContinuum Solvation Models (e.g., PCM)Evaluation of the influence of the solvent on the reaction pathway and energetics.

Stereoelectronic Effects in Spiroketal Structures

The conformation and stability of spiroketals are significantly influenced by stereoelectronic effects, with the anomeric effect being the most prominent. chemtube3d.comwikipedia.org The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon of a cyclic ether to occupy the axial position, despite the potential for greater steric hindrance, over the equatorial position. wikipedia.org

In a spiroketal, the anomeric carbon is the central spirocyclic carbon atom bonded to two oxygen atoms. The anomeric effect in spiroketals arises from a stabilizing interaction between a lone pair of electrons on one of the ring oxygen atoms and the antibonding σ* orbital of the C-O bond of the other ring. chemtube3d.comyoutube.com For this interaction to be optimal, the orbitals must be anti-periplanar, a condition that is best met when the C-O bond is in an axial orientation relative to the other ring.

The stability of different conformers of a spiroketal can be rationalized by the number of anomeric effects present. For a [3.5] spiroketal system like that in this compound, the six-membered ring can adopt chair-like conformations. The relative stability of the possible conformations is determined by the interplay of steric and stereoelectronic effects.

Computational methods, such as Natural Bond Orbital (NBO) analysis, are frequently used to quantify the stabilizing energy of the anomeric effect. This analysis can calculate the energy of the n -> σ* interaction, providing a quantitative measure of the anomeric stabilization.

The table below summarizes the key stereoelectronic interactions in spiroketals.

InteractionDescriptionConsequence
Anomeric Effect Overlap between a lone pair (n) on an endocyclic oxygen and the antibonding orbital (σ*) of the adjacent C-O bond.Favors axial orientation of the C-O bond, leading to increased stability of certain conformers.
Exo-anomeric Effect A similar stabilizing interaction involving an exocyclic alkoxy group at the anomeric carbon.Influences the preferred rotational conformation of the exocyclic group.
Gauche Effect The tendency for gauche conformations to be more stable than anti conformations for molecules with adjacent electronegative atoms.Can influence the overall ring conformation and stability.
Dipole-Dipole Interactions Repulsive or attractive interactions between bond dipoles within the molecule.Can destabilize or stabilize certain conformations.

Quantitative Structure-Property Relationship (QSPR) Studies of Analogues (non-biological properties)

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural or property-describing features of molecules (molecular descriptors) with their physicochemical properties. nih.govillinois.edu While no specific QSPR studies on this compound have been reported, the principles of QSPR can be applied to its analogues, such as other spirocyclic compounds, carboxylic acids, and esters, to predict a variety of non-biological properties. nih.govbldpharm.com

QSPR models are typically developed using a set of compounds with known experimental properties. For these compounds, a large number of molecular descriptors are calculated using computational software. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.

Geometrical descriptors: Based on the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Related to the electronic structure of the molecule, such as dipole moment and partial charges.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, such as HOMO and LUMO energies.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical model that relates a selection of these descriptors to the property of interest. rsc.orgnih.gov

For analogues of this compound, QSPR models could be developed to predict properties such as:

Acidity (pKa): For the carboxylic acid moiety, descriptors related to the electronic environment of the carboxylic group would be important. blogspot.com

Aqueous Solubility: For drug-like compounds, solubility is a critical parameter. Descriptors related to polarity, size, and hydrogen bonding capacity are typically used. mdpi.comresearchgate.net

Boiling Point and Flash Point: For esters and other organic compounds, descriptors related to molecular size and intermolecular interactions are relevant. nih.gov

Soil Sorption Coefficient (Koc): For environmental fate assessment, descriptors related to hydrophobicity and polarity can be used to predict how strongly a compound will bind to soil. nih.gov

The table below provides examples of molecular descriptors and the non-biological properties they can help predict for analogues of the target compound.

PropertyRelevant Molecular DescriptorsClass of Analogues
pKa Partial charge on the acidic proton, HOMO/LUMO energies, electrostatic potential.Carboxylic Acids
Aqueous Solubility LogP (octanol-water partition coefficient), polar surface area (PSA), number of hydrogen bond donors/acceptors.Drug-like molecules, Carboxylic Acids
Flash Point Molecular weight, boiling point, van der Waals volume.Esters, Organic Solvents
Soil Sorption (logKoc) LogP, topological indices, molecular connectivity indices.Carboxylic acid herbicides, Organic pollutants

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the constitution and configuration of this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is essential to unambiguously assign all proton and carbon signals and to establish the compound's stereochemistry.

Two-dimensional NMR experiments are indispensable for mapping the complex spin systems within the spirocyclic framework. achemblock.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. It would be used to trace the connectivity within the cyclobutane ring protons (H1, H2, H3) and the protons on the dioxane ring (H7, H9) and the acetic acid side chain (Hα). For instance, the methine proton at H6 would show a correlation to the adjacent methylene (B1212753) protons of the acetic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹JCH), allowing for the definitive assignment of protonated carbon signals. nih.gov Each CH, CH₂, and CH₃ group would produce a cross-peak, simplifying the interpretation of the crowded ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (typically 2-3 bonds) ¹H-¹³C correlations. achemblock.com This is vital for assigning quaternary carbons, such as the spirocenter (C4) and the carbonyl carbon of the carboxylic acid. Correlations from the protons on C3 and C5 to the spiro carbon (C4) would confirm its position. Similarly, correlations from the H6 and Hα protons to the carbonyl carbon would verify the structure of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their through-bond connectivity. This is paramount for stereochemical assignment. For example, the spatial relationship between the proton at the chiral center (H6) and the protons on the cyclobutane ring can help determine the relative orientation of the acetic acid group with respect to the spiro system, thus defining the molecule's preferred conformation. researchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

PositionExpected ¹³C Shift (δ, ppm)Expected ¹H Shift (δ, ppm)Multiplicity
C1/C3~30-35~1.8-2.2m
C2~15-20~1.7-2.1m
C4 (Spiro)~40-45--
C5/C9~65-70~3.5-4.0m
C6~75-80~4.0-4.5m
~40-45~2.5-2.8d
C=O~175-180--
OH-~10-12 (broad)s

For an unambiguous confirmation of the carbon skeleton, advanced NMR experiments like ADEQUATE (Adequate sensitivity Double-quantum Spectroscopy) can be employed. This experiment reveals direct carbon-carbon (¹³C-¹³C) correlations. Although it requires a higher concentration of the sample and longer acquisition times, it provides a definitive map of the entire carbon framework, including connections to and between quaternary carbons. This would unequivocally confirm the spiro-fusion between the cyclobutane and dioxane rings.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Strain Analysis

Vibrational spectroscopy provides a molecular "fingerprint" by probing the vibrational modes of functional groups. Infrared (IR) and Raman spectroscopy are complementary techniques; IR is sensitive to vibrations that cause a change in dipole moment (e.g., polar bonds), while Raman is sensitive to vibrations that cause a change in polarizability (e.g., symmetric, non-polar bonds). wikipedia.org

Key expected vibrational modes for this compound would include:

A very strong and broad O-H stretch from the carboxylic acid dimer in the region of 2500-3300 cm⁻¹.

A sharp and intense C=O stretch from the carboxylic acid carbonyl group around 1700-1725 cm⁻¹.

Multiple C-O stretching bands from the dioxane ring ether linkages in the 1050-1250 cm⁻¹ region.

C-H stretching and bending vibrations from the aliphatic rings and the side chain.

Ring vibrations of the cyclobutane moiety, which may be shifted to higher frequencies due to ring strain.

Raman spectroscopy would be particularly useful for observing the symmetric C-C stretching modes of the carbon skeleton, which are often weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H (acid)Stretching2500-3300Strong, BroadWeak
C=O (acid)Stretching1700-1725StrongMedium
C-H (sp³)Stretching2850-3000MediumStrong
C-O (ether)Stretching1050-1250StrongWeak
C-C (ring)Stretching800-1200Weak-MediumMedium-Strong

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. nih.gov Obtaining a suitable crystal of this compound would allow for the direct and unambiguous determination of its absolute stereochemistry at the C6 chiral center (if a chiral synthesis or resolution was performed). uni.lu

The analysis would yield precise data on bond lengths, bond angles, and torsional angles. This information would reveal the exact conformation of the molecule in the solid state, including the puckering of the dioxane ring (e.g., chair, boat, or twist-boat) and the cyclobutane ring. Furthermore, it would detail the intermolecular interactions, such as the hydrogen-bonding patterns of the carboxylic acid groups, which typically form dimers in the solid state. researchgate.net

Table 3: Data Obtained from a Hypothetical X-ray Crystallographic Analysis

ParameterInformation Provided
Crystal System & Space GroupSymmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating unit
Atomic Coordinates (x, y, z)Precise position of each atom
Bond Lengths & AnglesMolecular geometry and bonding details
Torsional AnglesConformation of the rings and side chain
Absolute ConfigurationUnambiguous R/S assignment at C6

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity

Since this compound possesses a stereocenter at C6, it is a chiral molecule. Its enantiomers will interact differently with plane-polarized and circularly polarized light. Chiroptical techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are essential for characterizing the enantiomeric purity of a sample.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The carboxylic acid group contains a carbonyl chromophore which exhibits an n→π* electronic transition. This transition would give rise to a characteristic CD signal, known as a Cotton effect. The sign and magnitude of this Cotton effect are specific to one enantiomer, allowing for the quantification of enantiomeric excess.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. It provides complementary information to CD and can also be used to assess enantiomeric purity.

These techniques are powerful tools for confirming the success of an asymmetric synthesis or a chiral resolution process.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For C₉H₁₄O₄, the calculated monoisotopic mass is 186.0892 Da. nih.gov An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the protonated molecule ([M+H]⁺). This analysis provides structural information by identifying characteristic neutral losses and fragment ions. libretexts.org Common fragmentation pathways for this molecule would likely involve:

Loss of a water molecule ([M+H - H₂O]⁺).

Loss of the entire carboxylic acid group ([M+H - COOH]⁺).

Cleavage of the dioxane ring, often initiated at the C-O bonds.

Fragmentation of the cyclobutane ring.

These fragmentation patterns help to piece together the molecular structure and corroborate findings from other spectroscopic methods.

Table 4: Predicted HRMS Data for this compound (C₉H₁₄O₄)

AdductFormulaCalculated m/z
[M+H]⁺C₉H₁₅O₄⁺187.0965
[M+Na]⁺C₉H₁₄O₄Na⁺209.0784
[M+K]⁺C₉H₁₄O₄K⁺225.0523
[M-H]⁻C₉H₁₃O₄⁻185.0819

Applications of 2 5,8 Dioxaspiro 3.5 Nonan 6 Yl Acetic Acid in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Complex Molecule Synthesis

Spirocyclic frameworks are of significant interest in medicinal chemistry and complex molecule synthesis due to their rigid, three-dimensional structures. While there is no specific literature detailing the use of enantiomerically pure 2-{5,8-dioxaspiro[3.5]nonan-6-yl}acetic acid as a chiral building block, the broader class of spirocyclic oxetanes is recognized for its potential in creating novel chiral scaffolds.

The synthesis of related spirocyclic compounds, such as 2,5-dioxaspiro[3.4]octane derivatives, has been explored to create three-dimensional analogs of 1,4-dioxanes, which are prevalent in drug discovery. nuph.edu.uaresearchgate.net These efforts highlight the importance of spirocyclic systems in generating structural diversity. The inherent chirality of substituted spirocycles can be exploited to introduce stereocenters in a controlled manner during the synthesis of complex target molecules. For this compound, if resolved into its enantiomers, the chiral center at the 6-position, along with the defined stereochemistry of the spirocyclic junction, could serve as a valuable starting point for asymmetric synthesis.

Table 1: Potential Chiral Applications of this compound Analogs

Application AreaPotential Contribution of Spirocyclic Acetic AcidReference Analogs
Asymmetric SynthesisIntroduction of rigid, defined stereochemistry.Substituted spiro[3.3]heptanes
Medicinal ChemistryScaffold for novel pharmacophores with 3D geometry.2,5-dioxa-8-azaspiro[3.5]nonane

Precursor for the Synthesis of Natural Product Cores (excluding biological activity, dosage, clinical use)

Natural products often feature complex polycyclic and spirocyclic systems. While no total syntheses explicitly report the use of this compound as a precursor, its structural motifs are present in certain natural products. For instance, novel lactone derivatives with a spiro[3.5]nonane moiety, cryptolaevilactones, have been isolated from Cryptocarya laevigata. acs.org The synthesis of such natural product cores could potentially involve intermediates with a similar dioxaspiro[3.5]nonane skeleton.

The acetic acid side chain of the title compound provides a functional handle for further chemical transformations, such as elaboration into more complex side chains or participation in cyclization reactions to form additional rings, a common strategy in the total synthesis of natural products. nih.gov

Scaffold for the Design of Novel Organic Catalysts or Reagents

The rigid conformation of spirocyclic compounds makes them attractive scaffolds for the development of chiral ligands and organocatalysts. By attaching catalytically active moieties to the this compound backbone, it is conceivable to create novel catalysts for asymmetric transformations. The defined spatial arrangement of functional groups could lead to high levels of stereocontrol in catalyzed reactions.

Research into spiro-salen ligands, for example, has demonstrated their effectiveness in stereoselective ring-opening polymerization, showcasing the potential of spirocyclic frameworks in catalyst design. researchgate.net While this research does not involve the specific dioxaspiro[3.5]nonane structure, it underscores the principle of using rigid spirocycles to create a well-defined chiral environment around a catalytic center.

Integration into Polymer Architectures for Specific Material Properties (e.g., optical properties, degradation pathways)

The incorporation of spirocyclic units into polymer backbones can significantly influence the material's properties, such as thermal stability, mechanical strength, and degradability. The oxetane (B1205548) ring in this compound is susceptible to ring-opening polymerization under certain conditions, which could allow for its integration into polymer chains.

While there is no specific data on polymers derived from this compound, studies on other spirocyclic monomers, such as spiroorthoesters and spiroorthocarbonates, have shown that their ring-opening polymerization can lead to materials with reduced shrinkage during curing. The presence of the acetal-like spirocyclic system could also introduce specific degradation pathways, for instance, acid-catalyzed hydrolysis, which is a desirable feature for creating biodegradable or recyclable polymers.

Use as a Chemical Probe for Mechanistic Investigations in Non-Biological Systems (e.g., reaction kinetics studies)

The constrained nature of the spiro[3.5]nonane system could make derivatives of this compound useful as mechanistic probes in the study of chemical reactions. The fixed orientation of substituents could help in elucidating the stereoelectronic requirements of reaction transition states.

For example, by studying the reactivity of the acetic acid side chain or the accessibility of the ether oxygens to reagents, insights into the steric and electronic effects of the spirocyclic framework could be gained. However, there are currently no published studies that utilize this specific compound for such mechanistic investigations.

Conclusion and Future Research Directions for 2 5,8 Dioxaspiro 3.5 Nonan 6 Yl Acetic Acid

Summary of Current Understanding

Currently, the scientific understanding of 2-{5,8-dioxaspiro[3.5]nonan-6-yl}acetic acid is in its infancy. The compound is recognized as a distinct chemical entity, and its structure is defined by a spiro[3.5]nonane core, where a cyclobutane (B1203170) ring and a cyclohexane (B81311) ring are joined at a single carbon atom. The cyclohexane ring is modified to contain two ether linkages at positions 5 and 8, forming a 1,4-dioxane-like structure, and an acetic acid moiety is attached at the 6-position.

The presence of the spirocyclic core imparts a rigid, three-dimensional conformation, a feature often sought in medicinal chemistry and materials science to control molecular shape and interactions. The dioxaspiro system and the carboxylic acid group introduce functionalities that suggest potential for various chemical transformations and applications. However, a comprehensive body of published research detailing its synthesis, properties, and reactivity is not yet available, marking it as fertile ground for foundational chemical research.

Table 1: Predicted Physicochemical Properties of this compound Note: These values are computationally predicted and await experimental verification.

Property Predicted Value
Molecular Formula C₉H₁₄O₄
Molecular Weight 186.21 g/mol
XLogP3 -0.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4

Unexplored Synthetic Avenues

The absence of a dedicated synthetic route in the literature for this compound presents an immediate and compelling research opportunity. Drawing inspiration from the broader field of spirocycle synthesis, several strategies can be envisioned.

One potential approach involves the construction of the spirocyclic core via the dialkylation of a suitable activated carbon center. For instance, a precursor like diethyl malonate could be sequentially alkylated with precursors for the oxetane (B1205548) and the substituted cyclohexane ring, followed by cyclization. Another promising strategy is the use of rearrangement reactions, such as a pinacol-type rearrangement, on a suitably designed precursor to form the spirocyclic carbon framework.

Furthermore, methods for synthesizing spiroketals and other spirocyclic ethers could be adapted. This might include acid-catalyzed cyclization of a diol precursor onto a cyclic ketone. Specifically, a strategy could involve the synthesis of a substituted cyclohexanone (B45756) bearing a diol or a protected diol side chain, which could then undergo an intramolecular ketalization/etherification to form the dioxaspiro system. The acetic acid side chain could be introduced before or after the formation of the spirocycle, for example, through the oxidation of a primary alcohol or the hydrolysis of a nitrile.

Table 2: Potential Synthetic Strategies for Future Exploration

Strategy Key Precursors Potential Advantages
Intramolecular Ketalization Substituted cyclohexanone with a diol sidechain Direct formation of the dioxaspiro system; stereocontrol may be possible.
Ring-Closing Metathesis (RCM) Acyclic diene precursor containing ether linkages Powerful C-C bond-forming reaction; tolerant of various functional groups.

Opportunities for Advanced Mechanistic Discoveries

The unique three-dimensional structure of this compound offers rich opportunities for fundamental mechanistic and stereochemical investigations. The conformational landscape of spiro[3.5]nonane systems, while less studied than their spiro[5.5] counterparts, is complex and warrants detailed analysis. High-resolution NMR spectroscopy and dynamic NMR experiments could be employed to understand the conformational preferences and the energy barriers to ring inversion, providing insight into the molecule's solution-state behavior.

The reactivity of the dioxaspiro system is another area ripe for exploration. Mechanistic studies on the acid- or base-catalyzed hydrolysis or rearrangement of the ether linkages could reveal interesting pathways influenced by the strained spirocyclic framework. The stereochemical outcome of reactions at the carbon atom bearing the acetic acid group will be heavily influenced by the rigid spirocycle, potentially leading to highly diastereoselective transformations. Understanding these reaction mechanisms is crucial for harnessing the compound as a building block in more complex syntheses.

Potential for Novel Non-Clinical Material Applications

Spirocyclic compounds are increasingly recognized for their utility in materials science due to their rigid structures, which can disrupt polymer chain packing and enhance properties like solubility and thermal stability. The incorporation of this compound as a monomer or additive in polymerization reactions could lead to novel polymers with unique characteristics. The carboxylic acid group provides a convenient handle for creating polyesters or polyamides. The resulting spiro-polymers could find applications as specialty plastics, resins, or in the formulation of advanced coatings.

The rigid, well-defined three-dimensional structure also makes spirocycles attractive scaffolds in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials. While the parent compound may not possess inherent electronic properties, it could serve as a non-conjugated scaffold to which chromophores are attached, allowing for precise spatial control over their orientation and interaction.

Synergistic Approaches Combining Computational and Experimental Methodologies

The exploration of a novel compound like this compound can be significantly accelerated by integrating computational and experimental techniques. Computational chemistry can play a predictive role even before the compound is synthesized.

Structural and Conformational Analysis: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the lowest energy conformations, bond lengths, bond angles, and vibrational frequencies. This information can aid in the interpretation of experimental spectroscopic data (e.g., IR, NMR).

Reaction Pathway Modeling: Computational modeling can be used to explore the feasibility of proposed synthetic routes by calculating the activation energies and reaction thermodynamics of key steps. This can help prioritize experimental efforts toward the most promising synthetic strategies.

Property Prediction: Various physicochemical properties relevant to material applications, such as polarity and molecular shape, can be estimated computationally.

These computational predictions can then guide targeted experimental work. For example, predicted NMR chemical shifts can assist in the structural confirmation of the synthesized compound. The combination of theoretical insights with practical laboratory investigation represents a powerful, modern approach to efficiently unlock the scientific potential of new molecular entities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{5,8-dioxaspiro[3.5]nonan-6-yl}acetic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with retrosynthetic analysis to identify feasible precursors, such as spirocyclic ether intermediates and acetic acid derivatives. Use Design of Experiments (DOE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can reduce the number of trials while identifying critical interactions between variables . Computational tools like density functional theory (DFT) can predict transition states and guide solvent selection (e.g., polar aprotic solvents for nucleophilic substitutions) . Validate results using HPLC or GC-MS to monitor yield and byproduct formation .

Q. How can researchers characterize the structural and electronic properties of this compound with high confidence?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the spirocyclic ether moiety and acetic acid linkage. DEPT-135 or HSQC can resolve overlapping signals in the spirocyclic region .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm1^{-1}) and ether (C-O-C) vibrations (~1100 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) elucidates fragmentation patterns of the spirocyclic core .

Q. What methods are recommended for assessing the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with UV detection (e.g., 210 nm for carboxylic acids) to quantify purity. Compare retention times against known standards .
  • Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C) and humidity levels (75% RH) for 4–8 weeks. Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts (e.g., ring-opened derivatives) .

Advanced Research Questions

Q. How can the reaction mechanism of this compound formation be elucidated, particularly regarding stereochemical outcomes?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations to map potential energy surfaces for spirocyclic ring closure. Identify intermediates and transition states to explain stereoselectivity .
  • Isotopic Labeling : Synthesize deuterated or 13C^{13}C-labeled analogs to track bond formation/cleavage via 1H^1H-NMR or isotope-ratio MS .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to distinguish between concerted and stepwise mechanisms .

Q. What strategies can resolve contradictions in reported thermodynamic data (e.g., solubility, pKa) for this compound?

  • Methodological Answer :

  • Meta-Analysis : Compile literature data and assess methodological variability (e.g., solvent systems, calibration standards). Use statistical tools like Grubbs’ test to identify outliers .
  • Experimental Replication : Reproduce key studies under controlled conditions (e.g., IUPAC-standardized buffers for pKa determination) .
  • Machine Learning : Train models on existing solubility datasets to predict discrepancies caused by crystallinity or polymorphic forms .

Q. How can computational tools enhance the design of derivatives with improved bioactivity or material properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions between the compound and biological targets (e.g., enzymes) or polymer matrices. Focus on the spirocyclic moiety’s conformational flexibility .
  • QSAR Modeling : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bonding capacity. Validate with in vitro assays .
  • High-Throughput Virtual Screening (HTVS) : Screen derivatives against target libraries (e.g., protein databases) to prioritize synthesis candidates .

Methodological Notes

  • Data Validation : Cross-reference experimental findings with databases like NIST Chemistry WebBook for spectral data and PubChem for physicochemical properties .
  • Contradiction Management : When conflicting data arise, revisit experimental protocols (e.g., calibration methods) and theoretical assumptions (e.g., solvent effects in DFT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.